

# Spectroscopic data of 3-Methoxyphenol (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of **3-Methoxyphenol** 

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for structure elucidation, purity assessment, and quality control. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Methoxyphenol** (CAS 150-19-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1]

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **3-Methoxyphenol**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **3-Methoxyphenol** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in a deuterated chloroform (CDCl<sub>3</sub>) solvent.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.13	t	1H	Ar-H
6.50-6.41	m	3H	Ar-H
5.34	S	1H	-ОН
3.77	S	3H	-OCH₃

Data sourced from a 400 MHz spectrometer.[2]

<sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **3-Methoxyphenol** molecule. The following data was also acquired in CDCl<sub>3</sub>.

Chemical Shift (δ) ppm	Assignment
161.2	C-OCH₃
155.6	С-ОН
131.5	Ar-C
105.2	Ar-C
104.5	Ar-C
102.2	Ar-C
55.3	-OCH₃

Data sourced from a 100 MHz spectrometer.[2] A video analysis also confirms the presence of seven distinct carbon peaks, with the methoxy carbon appearing upfield around 55 ppm and the aromatic carbons appearing between 100-150 ppm.[3]

#### Infrared (IR) Spectroscopy



The IR spectrum of **3-Methoxyphenol** highlights the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)	Description of Band	Functional Group Assignment
~3550 - 3230	Broad	O-H stretch (due to hydrogen bonding)[4]
~3100 - 3000	Sharp	sp <sup>2</sup> C-H stretch (aromatic)
<3000	Sharp	sp³ C-H stretch (methyl)
~1600 - 1440	Strong	C=C stretch (aromatic ring)
~1230 - 1140	Strong	C-O stretch

The broadness of the O-H stretching band is a characteristic feature of phenols and is attributed to intermolecular hydrogen bonding.

#### **Mass Spectrometry (MS)**

Mass spectrometry of **3-Methoxyphenol** provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
124	~100	Molecular Ion [M]+
95	~35	[M-CHO] <sup>+</sup> or [M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
81	~40	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
53	~20	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
39	~36	[C <sub>3</sub> H <sub>3</sub> ]+

Molecular Weight: 124.14 g/mol . The mass spectrum is characterized by a prominent molecular ion peak.



## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

#### **NMR Spectroscopy Protocol**

- Sample Preparation:
  - Weigh approximately 5-25 mg of the 3-Methoxyphenol sample for <sup>1</sup>H NMR, and 50-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube. The use of deuterated solvents is necessary to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.
  - Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent distortion of the magnetic field homogeneity.
  - An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift calibration.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A 45° pulse width and a 4-second acquisition time are common starting parameters for routine spectra.
  - For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope. A 30° pulse with a 4-second acquisition time is a recommended starting point for molecules of this size. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.



#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform a baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

#### **IR Spectroscopy Protocol**

- Sample Preparation:
  - Liquid Film Method: If 3-Methoxyphenol is in its liquid form, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
  - Solution Method: Alternatively, dissolve the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., carbon tetrachloride, CCl<sub>4</sub>). The solution is then placed in a liquid sample cell.
- Data Acquisition:
  - Record a background spectrum of the salt plates or the solvent-filled cell.
  - Place the sample in the spectrometer.
  - Acquire the sample spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>). The
    instrument will automatically subtract the background spectrum.
- Data Analysis:
  - Identify the major absorption bands and correlate them to the corresponding functional group vibrations.

## **Mass Spectrometry Protocol**

• Sample Preparation:



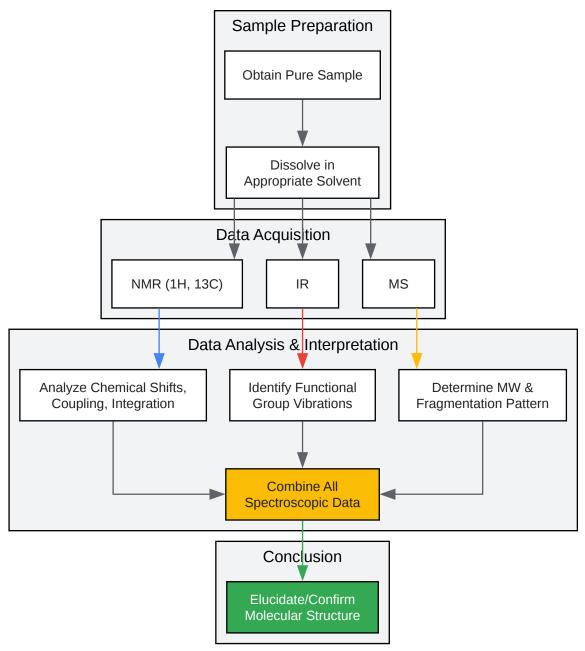
- Prepare a dilute solution of the 3-Methoxyphenol sample in a volatile organic solvent, such as methanol or acetonitrile. A typical concentration is around 1 mg/mL, which is then further diluted.
- Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization, particularly with electrospray ionization.
- Data Acquisition (Electron Ionization EI):
  - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
  - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
  - The detector records the abundance of each ion.
- Data Analysis:
  - Identify the molecular ion peak ([M]+) to determine the molecular weight.
  - Analyze the fragmentation pattern to gain structural information. The fragmentation of aromatic compounds often involves stable intermediates like the tropylium cation.

#### **Spectroscopic Analysis Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Methoxyphenol**.



#### General Workflow for Spectroscopic Analysis



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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